molecular formula C17H18N4O4 B4290424 1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE

1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE

Cat. No.: B4290424
M. Wt: 342.35 g/mol
InChI Key: YVDMFAPZHWFUEE-UHFFFAOYSA-N
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Description

1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE is a complex organic compound that features a pyrazole ring substituted with hydroxy and methyl groups, a trimethoxyphenyl group, and a malononitrile moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with ethyl acetoacetate under reflux conditions.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Addition of the malononitrile moiety: The final step involves the reaction of the intermediate compound with malononitrile in the presence of a catalyst such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide in methanol.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the parasite . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.

Comparison with Similar Compounds

1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE can be compared with other pyrazole derivatives such as:

These compounds share the pyrazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. This compound is unique due to its combination of hydroxy, methyl, trimethoxyphenyl, and malononitrile groups, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(3,4,5-trimethoxyphenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-9-14(17(22)21-20-9)15(11(7-18)8-19)10-5-12(23-2)16(25-4)13(6-10)24-3/h5-6,11,15H,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDMFAPZHWFUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)OC)OC)OC)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE
Reactant of Route 2
Reactant of Route 2
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE
Reactant of Route 3
Reactant of Route 3
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE
Reactant of Route 4
Reactant of Route 4
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE
Reactant of Route 5
Reactant of Route 5
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE
Reactant of Route 6
Reactant of Route 6
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE

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